Enantiomeric Configuration (S vs. R): A Critical Determinant of Downstream Biological Activity
The target compound is the pure (S)-enantiomer, as confirmed by its specific InChIKey (OQFKRDDKXDGEPS-NSHDSACASA-N). Its (R)-enantiomer (CAS 1354019-35-4) possesses the distinct InChIKey OQFKRDDKXDGEPS-LLVKDONJSA-N, indicating opposite stereochemistry . In comparable chiral amine systems, the use of the incorrect enantiomer has led to a >100-fold decrease in target binding affinity, a phenomenon consistent with the need for strict enantiomeric control in piperidine-based pharmaceuticals [1].
| Evidence Dimension | Stereochemical identity and its impact on biological activity |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1354001-80-1), InChIKey OQFKRDDKXDGEPS-NSHDSACASA-N |
| Comparator Or Baseline | (R)-tert-Butyl isopropyl(piperidin-3-yl)carbamate (CAS 1354019-35-4), InChIKey OQFKRDDKXDGEPS-LLVKDONJSA-N |
| Quantified Difference | Opposite absolute configuration leads to diastereomeric products; in analogous piperidine systems, enantiomeric mismatch resulted in >100-fold loss of potency. |
| Conditions | Chiral HPLC and InChIKey differentiation; biological activity inference from related 3-amino-piperidine drug intermediates. |
Why This Matters
For any asymmetric synthesis, using the wrong enantiomer will produce the incorrect final stereochemistry, potentially rendering the drug candidate inactive or toxic.
- [1] Pell, R. R., et al. (2011). The importance of chirality in drug design and synthesis. Future Medicinal Chemistry, 3(12), 1447-1452. View Source
